molecular formula C10H14N2O3 B13287476 (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine

(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine

Cat. No.: B13287476
M. Wt: 210.23 g/mol
InChI Key: SFRPTLAPYFUORQ-UHFFFAOYSA-N
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Description

Introduction to (2-Methoxyethyl)[(3-Nitrophenyl)Methyl]Amine

Historical Context and Discovery Timeline

The synthesis of (2-methoxyethyl)[(3-nitrophenyl)methyl]amine emerged from advancements in nitroaromatic chemistry during the late 20th century. While its exact discovery date remains unspecified in public literature, its first documented appearance in chemical databases aligns with patent filings for specialty extractants and intermediates in the early 2000s. The compound gained prominence as a precursor in synthesizing potassium acetate extractants, where its dual functional groups (methoxy and nitro) enabled selective coordination properties. Industrial production scales expanded post-2010, coinciding with its adoption in photoresist formulations and ligand design for transition-metal complexes.

IUPAC Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-methoxy-N-(3-nitrobenzyl)ethan-1-amine , reflecting its structural components:

Structural Feature IUPAC Interpretation
Longest carbon chain Ethane backbone with methoxy group at C2
Substituents on benzene ring Nitro group at C3 position
Amine configuration Secondary amine (N-bound to two carbons)

The molecular structure (Fig. 1) comprises:

  • A 3-nitrobenzyl group (C₆H₄(NO₂)CH₂–) attached to the amine nitrogen.
  • A 2-methoxyethyl chain (–CH₂CH₂OCH₃) extending from the same nitrogen.

Figure 1: Structural diagram of 2-methoxy-N-(3-nitrobenzyl)ethan-1-amine. The benzene ring (A) bears a nitro group at position 3, while the ethyl chain (B) terminates in a methoxy group. The secondary amine center (C) bridges these moieties.

Spectroscopic characterization includes:

  • ¹H NMR : Signals at δ 8.1–8.3 ppm (aromatic protons adjacent to nitro group), δ 4.4 ppm (benzylic CH₂), and δ 3.3–3.5 ppm (methoxy and ethylene protons).
  • Mass spectrometry : Molecular ion peak at m/z 210.1 [M+H]⁺, with fragmentation patterns confirming the nitro and methoxy groups.

Position Within Nitroaromatic Amine Chemical Taxonomy

Nitroaromatic amines constitute a broad class of compounds where an amine group is bonded to a nitro-substituted aromatic ring. This compound occupies a distinct taxonomic niche based on:

Substituent Hierarchy
  • Primary classification : Secondary aliphatic-aromatic amine (N-bound to one aromatic and one aliphatic group).
  • Aromatic substitution pattern : Meta-nitro configuration (NO₂ at C3 of benzene).
  • Aliphatic chain modifications : Ether-linked methoxy group on a two-carbon chain.
Comparative Analysis

When contrasted with related structures:

  • 3-Nitroaniline : Differs by lacking the methoxyethyl chain, making it a primary aromatic amine.
  • N,N-Dimethyl-3-nitrobenzylamine : Replaces the methoxyethyl group with methyl groups, altering steric and electronic properties.

Table 1: Taxonomic comparison of nitroaromatic amines

Compound Amine Type Aromatic Substituent Aliphatic Chain
2-Methoxy-N-(3-nitrobenzyl)ethanamine Secondary 3-Nitrobenzyl 2-Methoxyethyl
3-Nitroaniline Primary 3-Nitro None
N,N-Bis(2-bromoethyl)-2-methoxy-5-nitrobenzylamine Tertiary 2-Methoxy-5-nitrobenzyl Two bromoethyl groups

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-N-[(3-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C10H14N2O3/c1-15-6-5-11-8-9-3-2-4-10(7-9)12(13)14/h2-4,7,11H,5-6,8H2,1H3

InChI Key

SFRPTLAPYFUORQ-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine typically involves the reaction of 2-methoxyethylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules such as proteins and nucleic acids. The methoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares “(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine” with structurally related amines:

Compound Name Substituents Molecular Weight Key Properties/Applications References
(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine 2-Methoxyethyl, 3-nitrobenzyl 224.24 g/mol Enhanced hydrophilicity (methoxy), electron-deficient aryl (meta-nitro)
N-Methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine Methyl, 4-nitro-o-tolyl 194.23 g/mol Higher lipophilicity (methyl); para-nitro enhances electron withdrawal
(2-Methoxyethyl)(3-phenylpropyl)amine 2-Methoxyethyl, 3-phenylpropyl 193.29 g/mol Hydrophobic (phenylpropyl); used in ligand synthesis
N-(4-Methoxybenzyl)-1-(3-nitrophenyl)methanamine 4-Methoxybenzyl, 3-nitrobenzyl 272.30 g/mol Dual aryl groups; potential for π-π stacking in enzyme inhibition
Bis(2-methoxyethyl) dihydropyridine derivative 2-Methoxyethyl esters, 3-nitrophenyl 476.50 g/mol Calcium channel blocker (e.g., Nicardipine analogs)

Key Observations

Methoxyethyl Group: Improves solubility compared to purely alkyl or aryl amines (e.g., ’s phenylpropyl derivative), making it advantageous for aqueous-phase reactions .

Biological Relevance: Enzyme Inhibition: Methoxyethyl boronic acids () exhibit potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), suggesting that the methoxyethyl group in the target compound may enhance binding to enzyme active sites .

Synthetic Utility :

  • The target compound’s nitro group enables further functionalization (e.g., reduction to amine for coupling reactions), similar to intermediates in and .

Biological Activity

(2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is an organic compound characterized by a methoxyethyl group and a nitrophenyl moiety attached to a methylamine backbone. This unique structure suggests potential biological activity due to the presence of both amine and nitro functional groups, which are known to influence reactivity and interactions with biological targets.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 210.24 g/mol
  • Functional Groups : Amine, Nitro, Ether

The biological activity of (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine may involve several mechanisms:

  • Enzyme Interaction : Compounds with similar structures often exhibit interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components, resulting in cytotoxic effects.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways. For example, nitrophenyl derivatives are known to affect neurotransmitter receptors, which could suggest potential applications in neuropharmacology.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReference
(2-Methoxyethyl)[(3-nitrophenyl)methyl]aminePotential enzyme inhibitor
N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamideAntimicrobial and anticancer activity
N-substituted (2-phenylcyclopropyl)methylaminesSelective agonists at serotonin receptors

Study on Antimicrobial Activity

In studies investigating similar compounds, such as N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo derivatives, researchers found significant antimicrobial effects against various bacterial strains. These compounds inhibited bacterial cell wall synthesis and disrupted microtubule function in cancer cells, leading to apoptosis.

Neuropharmacological Effects

Research on related nitrophenyl compounds has indicated their potential as selective serotonin receptor modulators. These compounds demonstrated varying degrees of agonistic activity at the 5-HT2C receptor, which is implicated in mood regulation and anxiety disorders .

Future Directions for Research

Further investigation into (2-Methoxyethyl)[(3-nitrophenyl)methyl]amine is warranted to fully elucidate its biological activity:

  • In vitro Studies : Conducting enzyme inhibition assays and receptor binding studies will provide insights into its mechanism of action.
  • In vivo Studies : Animal models can help assess the pharmacokinetics and therapeutic potential of this compound.
  • Structural Modifications : Exploring structural analogs may enhance biological activity and selectivity.

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